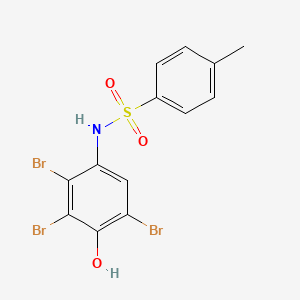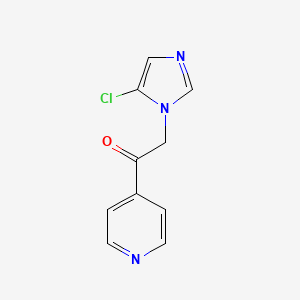
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide, also known as TBB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBB is a sulfonamide derivative that is synthesized through a multi-step process, which involves the reaction of 2,3,5-tribromo-4-hydroxybenzenesulfonyl chloride with 4-methylaminobenzenesulfonamide. TBB has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and potential future directions.
作用机制
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide exerts its effects by inhibiting the activity of GSK-3β, which is a key regulator of various cellular processes such as cell proliferation, differentiation, and apoptosis. GSK-3β is also involved in the regulation of various signaling pathways such as the Wnt/β-catenin pathway, which plays a critical role in cancer cell proliferation and survival. By inhibiting the activity of GSK-3β, 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide can modulate various cellular processes and signaling pathways, leading to its potential applications in various fields.
Biochemical and Physiological Effects
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β activity, modulation of the immune response, and potential neuroprotective effects. 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and low toxicity. However, 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide also has some limitations, including its potential off-target effects and the need for further studies to determine its long-term safety and efficacy.
未来方向
There are several potential future directions for 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide research, including its applications in cancer therapy, neurodegenerative diseases, and immunology. 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide could also be studied for its potential applications in other fields such as cardiovascular disease and diabetes. Further studies are needed to determine the long-term safety and efficacy of 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide and to identify potential new targets for its therapeutic applications.
合成方法
The synthesis of 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 2,3,5-tribromo-4-hydroxybenzenesulfonyl chloride with 4-methylaminobenzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various techniques such as NMR spectroscopy and mass spectrometry. The yield of 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide is typically high, and the purity can be easily achieved through the purification process.
科学研究应用
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which plays a critical role in cancer cell proliferation and survival. 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has also been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br3NO3S/c1-7-2-4-8(5-3-7)21(19,20)17-10-6-9(14)13(18)12(16)11(10)15/h2-6,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIYTAUBADZKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2Br)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(methylthio)phenyl]-4(3H)-quinazolinone](/img/structure/B5973398.png)
![2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973403.png)
![methyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B5973407.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5973413.png)
![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5973430.png)
![N-[1-methyl-2-(2-thienyl)ethyl]-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide](/img/structure/B5973435.png)
![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone](/img/structure/B5973438.png)
![N-(3-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5973443.png)
![N-(2-methylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5973453.png)
![N-(3-fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5973455.png)
![2-[(2-methylphenyl)thio]-N-[1-(4-pyrimidinyl)ethyl]acetamide](/img/structure/B5973456.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-2-piperidinone](/img/structure/B5973465.png)

